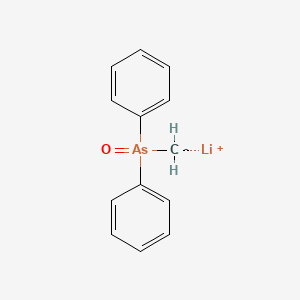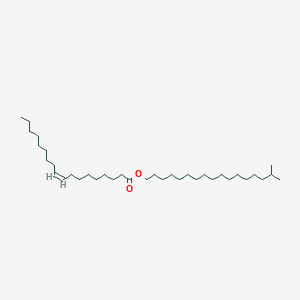
Lithium (diphenylarsoryl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (diphenylarsoryl)methanide is an organometallic compound that features lithium bonded to a methanide group, which is further bonded to a diphenylarsoryl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium (diphenylarsoryl)methanide typically involves the reaction of diphenylarsoryl chloride with a lithium methanide precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous materials involved.
化学反应分析
Types of Reactions: Lithium (diphenylarsoryl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The methanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction could produce simpler arsenic compounds.
科学研究应用
Lithium (diphenylarsoryl)methanide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: The compound’s potential biological activity is being explored, although specific applications are still under investigation.
Medicine: Research is ongoing to determine if this compound has any therapeutic potential, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
作用机制
The mechanism by which lithium (diphenylarsoryl)methanide exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, potentially leading to changes in cellular processes. The diphenylarsoryl group may also interact with specific molecular pathways, contributing to the compound’s overall activity.
相似化合物的比较
- Lithium (diphenylphosphoryl)methanide
- Lithium (diphenylstiboryl)methanide
- Lithium (diphenylbismuthyl)methanide
Comparison: Lithium (diphenylarsoryl)methanide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
属性
CAS 编号 |
61024-99-5 |
|---|---|
分子式 |
C13H12AsLiO |
分子量 |
266.1 g/mol |
IUPAC 名称 |
lithium;[methanidyl(phenyl)arsoryl]benzene |
InChI |
InChI=1S/C13H12AsO.Li/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |
InChI 键 |
ULBYQMBYDJDUFB-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-][As](=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)



![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)



![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

